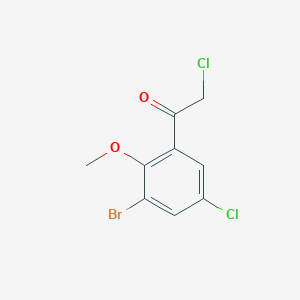

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone

Description

Molecular Formula: C₉H₆BrCl₂O₂ (derived from , adjusted for methoxy group). Molecular Weight: ~283.4 g/mol (calculated). This compound features a chloroethanone backbone substituted with bromo, chloro, and methoxy groups at the 3-, 5-, and 2-positions of the phenyl ring, respectively.

Properties

Molecular Formula |

C9H7BrCl2O2 |

|---|---|

Molecular Weight |

297.96 g/mol |

IUPAC Name |

1-(3-bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone |

InChI |

InChI=1S/C9H7BrCl2O2/c1-14-9-6(8(13)4-11)2-5(12)3-7(9)10/h2-3H,4H2,1H3 |

InChI Key |

WMOZLZXSDTWFCQ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1Br)Cl)C(=O)CCl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone typically involves multiple steps, starting with the preparation of the phenyl ring substituted with bromine, chlorine, and methoxy groups. The synthetic route may include:

Bromination and Chlorination: Introduction of bromine and chlorine atoms to the phenyl ring through electrophilic aromatic substitution reactions.

Methoxylation: Introduction of the methoxy group using methanol and a suitable catalyst.

Formation of the Ethanone Group:

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atoms in the compound can be replaced by nucleophiles such as amines or thiols.

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents like potassium permanganate, and reducing agents mentioned above. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique chemical structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone involves its interaction with specific molecular targets. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

Interacting with DNA: Potentially causing mutations or inhibiting DNA replication.

Modulating Cellular Pathways: Affecting signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their substituent variations are summarized below:

Key Observations :

- Electron Effects : Methoxy (OCH₃) groups are electron-donating, enhancing ring reactivity in electrophilic substitutions, while halogens (Br, Cl) are electron-withdrawing, directing further substitutions .

- Steric and Solubility Differences : Hydroxyl groups (e.g., 100959-21-5) increase polarity and hydrogen-bonding capacity compared to methoxy analogs, affecting solubility and crystallization behavior .

Physical and Chemical Properties

Comparative data for selected compounds:

Notes:

- The target compound’s methoxy group likely lowers melting points compared to hydroxylated analogs (e.g., 151340-06-6 vs. 100959-21-5) due to reduced hydrogen bonding .

- Trifluoroethanone derivatives (e.g., 2001937-63-7) exhibit higher lipophilicity, impacting bioavailability in pharmaceutical contexts .

Biological Activity

1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone is a synthetic compound with a complex molecular structure that includes bromine, chlorine, and methoxy groups. Its unique chemical properties suggest potential biological activities, particularly in pharmacology and toxicology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

- Molecular Formula : C₉H₇BrCl₂O₂

- Molecular Weight : 297.96 g/mol

- CAS Number : 7195404

The biological activity of 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone is primarily attributed to its ability to interact with biological macromolecules. The presence of halogen atoms (bromine and chlorine) in its structure enhances its reactivity, allowing it to participate in various biochemical pathways.

1. Antimicrobial Activity

Studies have indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, chlorinated aromatic compounds are known to disrupt microbial cell membranes and interfere with cellular processes. The specific activity of 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone against various pathogens remains to be fully characterized but shows promise based on related compounds.

2. Cytotoxicity

The cytotoxic effects of halogenated compounds are well-documented. Research suggests that these compounds can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. Preliminary studies indicate that 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone may exhibit similar cytotoxic properties, warranting further investigation into its potential as an anticancer agent.

Biological Activity Data Table

| Activity Type | Effect | Reference |

|---|---|---|

| Antimicrobial | Potential activity against bacteria and fungi | |

| Cytotoxic | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Possible inhibition of specific enzymes |

Case Study 1: Antimicrobial Testing

A study evaluated the antimicrobial properties of several halogenated phenolic compounds, including derivatives similar to 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone. Results indicated significant inhibition of bacterial growth, particularly against Staphylococcus aureus and Escherichia coli. The study concluded that structural modifications could enhance activity, suggesting a pathway for developing new antimicrobial agents.

Case Study 2: Cytotoxic Effects on Cancer Cells

In vitro testing on human cancer cell lines revealed that compounds similar to 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone exhibited dose-dependent cytotoxicity. The mechanism involved ROS generation leading to oxidative stress and subsequent cell death. This finding supports the potential use of this compound in targeted cancer therapies.

Research Findings

Research indicates that the biological activities of halogenated aromatic compounds are influenced by their structural characteristics, particularly the position and type of substituents on the aromatic ring. For instance, the presence of electron-withdrawing groups like bromine and chlorine enhances electrophilic substitution reactions, which can lead to increased reactivity with biological targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-Bromo-5-chloro-2-methoxyphenyl)-2-chloroethanone, and what reaction conditions critically influence yield?

- Methodology :

- Step 1 : Start with a substituted aromatic precursor (e.g., 3-bromo-5-chloro-2-methoxyphenyl derivatives). React with chloroacetyl chloride in anhydrous ethanol under reflux (60–80°C, 4–6 hours) to form the α-chloroketone intermediate.

- Step 2 : Purify via recrystallization (ethanol/water mixtures) and confirm purity using TLC (silica gel, hexane:ethyl acetate 7:3) .

- Key Conditions : Solvent polarity (ethanol enhances nucleophilic substitution), stoichiometric control of chloroacetyl chloride, and inert atmosphere to prevent hydrolysis.

Q. Which spectroscopic techniques are prioritized for characterizing this compound, and what spectral markers are diagnostic?

- Methodology :

- FT-IR : Look for carbonyl (C=O) stretch at ~1700–1750 cm⁻¹ and C-Cl stretches at 550–750 cm⁻¹.

- ¹H NMR : Aromatic protons appear as a multiplet in δ 7.0–8.0 ppm; methoxy (-OCH₃) as a singlet at δ ~3.8 ppm; α-chloroketone protons as a singlet at δ ~4.5–5.0 ppm.

- ¹³C NMR : Carbonyl carbon at δ ~190–200 ppm; aromatic carbons (Br/Cl-substituted) at δ 120–140 ppm .

Q. How does the methoxy group influence the compound’s reactivity in subsequent functionalization?

- Methodology :

- The methoxy (-OCH₃) group acts as an electron-donating substituent, directing electrophilic substitution (e.g., halogenation) to the para position.

- Use directing effects to design reactions (e.g., nitration or sulfonation) where regioselectivity is critical. Monitor via TLC and adjust reaction time/temperature to minimize side products .

Advanced Research Questions

Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be systematically resolved?

- Methodology :

- Step 1 : Verify purity via HPLC or GC-MS to rule out contaminants.

- Step 2 : Re-run NMR with deuterated solvents (e.g., DMSO-d₆ or CDCl₃) and variable temperature settings to assess tautomerism.

- Step 3 : Compare experimental data with DFT-calculated NMR shifts (Gaussian or ORCA software) .

Q. What strategies optimize regioselectivity during halogenation steps in the synthesis of polyhalogenated analogs?

- Methodology :

- Directed Halogenation : Use Lewis acids (e.g., FeCl₃) to enhance electrophilic substitution at the methoxy-directed para position.

- Protecting Groups : Temporarily protect reactive sites (e.g., ketone groups) with trimethylsilyl chloride before bromination/chlorination.

- Kinetic Control : Lower reaction temperatures (-10°C to 0°C) favor regioselectivity over thermodynamic products .

Q. What computational methods predict the compound’s stability under varying pH or thermal conditions?

- Methodology :

- DFT Calculations : Use B3LYP/6-31G* basis sets to model degradation pathways (e.g., hydrolysis of α-chloroketone).

- Molecular Dynamics (MD) : Simulate solvent interactions (water, DMSO) to assess solubility and aggregation tendencies.

- Thermogravimetric Analysis (TGA) : Validate computational predictions with experimental decomposition profiles .

Q. How can researchers identify and characterize unexpected byproducts (e.g., dihalogenated derivatives) during synthesis?

- Methodology :

- LC-MS/MS : Use high-resolution mass spectrometry to detect low-abundance byproducts.

- X-ray Crystallography : Resolve ambiguous structures (e.g., SHELXL for crystal structure refinement) .

- Isolation : Employ column chromatography (silica gel, gradient elution) to separate byproducts for individual NMR analysis .

Q. What safety protocols are critical when handling reactive intermediates like α-chloroketones?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.